molecular formula C4H7F3O B12528526 Methoxymethane;1,1,2-trifluoroethene CAS No. 660821-32-9

Methoxymethane;1,1,2-trifluoroethene

Cat. No.: B12528526
CAS No.: 660821-32-9
M. Wt: 128.09 g/mol
InChI Key: CDNVUXFUFQMIAN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methoxymethane

Methoxymethane undergoes various chemical reactions, including:

1,1,2-Trifluoroethene

1,1,2-Trifluoroethene is relatively inert but can undergo:

Mechanism of Action

Methoxymethane

Methoxymethane acts as a precursor in various chemical reactions, facilitating the formation of other compounds. Its mechanism involves the cleavage of the C-O bond, leading to the formation of reactive intermediates .

1,1,2-Trifluoroethene

The mechanism of action of 1,1,2-trifluoroethene involves its interaction with various molecular targets, primarily through its fluorine atoms. It is used in refrigeration systems due to its ability to absorb and release heat efficiently .

Comparison with Similar Compounds

Methoxymethane

Similar compounds include:

1,1,2-Trifluoroethene

Conclusion

Methoxymethane and 1,1,2-trifluoroethene are versatile compounds with significant applications in various fields. Their unique properties and reactivity make them valuable in both industrial and scientific research contexts.

Biological Activity

Methoxymethane;1,1,2-trifluoroethene (C4H7F3O) is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, and provides an overview of relevant research findings and case studies.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC4H7F3O
Molecular Weight142.10 g/mol
Density1.617 g/cm³
Melting Point-141°C
Boiling Point-24.8°C
Flash Point-41°C
StabilityStable, highly flammable

These properties indicate that the compound is a colorless gas that can easily liquefy and is soluble in various organic solvents.

Antimicrobial Activity

Research has demonstrated that methoxy-substituted compounds exhibit significant antimicrobial properties. A study indicated that certain copper(II) complexes with methoxy groups showed activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 64 to 512 µg·mL−1 .

Key Findings:

  • The complex demonstrated comparable antibacterial activity to streptomycin against Staphylococcus aureus.
  • The minimum inhibitory concentration (MIC) values suggested that the methoxy group’s position influenced bioactivity, with variations in structure affecting antimicrobial potency.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of methoxymethane derivatives on human cell lines. In vitro studies revealed varying degrees of cytotoxicity against cancerous and normal cell lines. The presence of the copper(II) ion in complexes was found to enhance cytotoxic effects against HeLa and Vero cells .

Table 2: Cytotoxicity Results Against Various Cell Lines

Cell LineCompound TestedIC50 (µM)
HeLaCopper(II) Complex100
VeroCopper(II) Complex200
Normal CellsParent Ligand>200

Case Studies

A critical analysis of field applications involving methoxymethane derivatives has shown their effectiveness in various environmental remediation strategies. For instance, in situ chemical oxidation (ISCO) techniques utilizing these compounds have been successful in treating contaminants like chloroethenes and petroleum hydrocarbons .

Case Study Highlights:

  • Site Remediation: Methoxymethane derivatives were applied at contaminated sites, achieving significant reductions in pollutant levels.
  • Performance Metrics: The median cost for ISCO projects was approximately $94 per cubic yard, with many sites achieving closure despite not meeting maximum contaminant levels (MCLs).

Properties

CAS No.

660821-32-9

Molecular Formula

C4H7F3O

Molecular Weight

128.09 g/mol

IUPAC Name

methoxymethane;1,1,2-trifluoroethene

InChI

InChI=1S/C2HF3.C2H6O/c3-1-2(4)5;1-3-2/h1H;1-2H3

InChI Key

CDNVUXFUFQMIAN-UHFFFAOYSA-N

Canonical SMILES

COC.C(=C(F)F)F

Origin of Product

United States

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